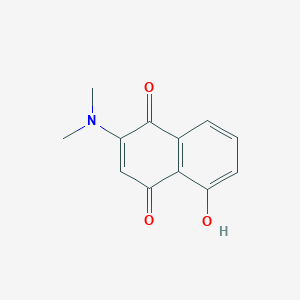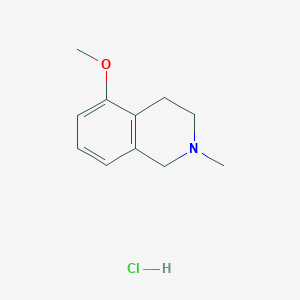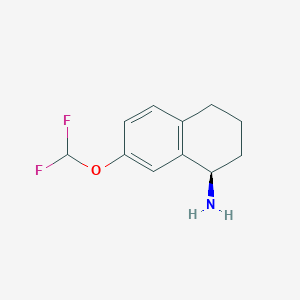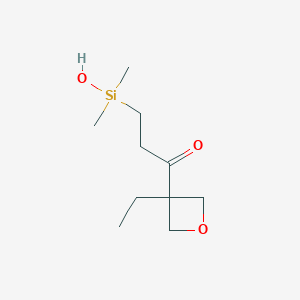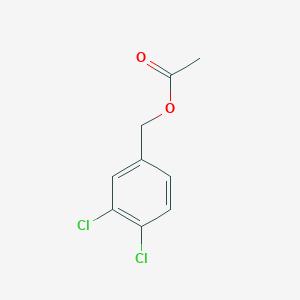
Ethyl 3,4-dihydronaphthalen-1-ylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (3,4-dihydronaphthalen-1-yl)carbamate is an organic compound with potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. This compound is characterized by its unique structure, which includes a carbamate group attached to a dihydronaphthalene moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3,4-dihydronaphthalen-1-yl)carbamate typically involves the reaction of 3,4-dihydronaphthalen-1-amine with ethyl chloroformate. This reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
3,4-dihydronaphthalen-1-amine+ethyl chloroformate→ethyl (3,4-dihydronaphthalen-1-yl)carbamate+HCl
Industrial Production Methods
On an industrial scale, the production of ethyl (3,4-dihydronaphthalen-1-yl)carbamate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
化学反应分析
Types of Reactions
Ethyl (3,4-dihydronaphthalen-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of 3,4-dihydronaphthalen-1-amine.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
科学研究应用
Ethyl (3,4-dihydronaphthalen-1-yl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of ethyl (3,4-dihydronaphthalen-1-yl)carbamate involves its interaction with specific molecular targets in biological systems. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
相似化合物的比较
Ethyl (3,4-dihydronaphthalen-1-yl)carbamate can be compared with other similar compounds, such as:
3,4-Dihydronaphthalen-1-amine: Lacks the carbamate group, resulting in different chemical reactivity and biological activity.
Ethyl carbamate: A simpler structure without the dihydronaphthalene moiety, leading to different applications and properties.
Naphthoquinone derivatives: Possess different oxidation states and biological activities compared to ethyl (3,4-dihydronaphthalen-1-yl)carbamate.
The uniqueness of ethyl (3,4-dihydronaphthalen-1-yl)carbamate lies in its combination of the carbamate group and the dihydronaphthalene moiety, which imparts specific chemical and biological properties that are not observed in other similar compounds.
属性
CAS 编号 |
920743-01-7 |
|---|---|
分子式 |
C13H15NO2 |
分子量 |
217.26 g/mol |
IUPAC 名称 |
ethyl N-(3,4-dihydronaphthalen-1-yl)carbamate |
InChI |
InChI=1S/C13H15NO2/c1-2-16-13(15)14-12-9-5-7-10-6-3-4-8-11(10)12/h3-4,6,8-9H,2,5,7H2,1H3,(H,14,15) |
InChI 键 |
SOOLRZNCVDUGRP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NC1=CCCC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


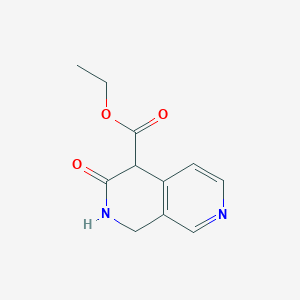
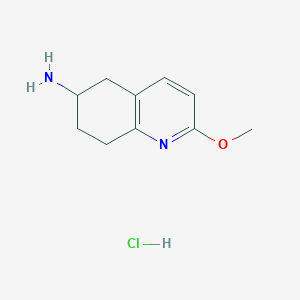
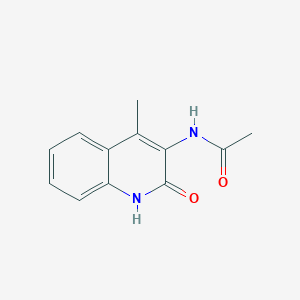

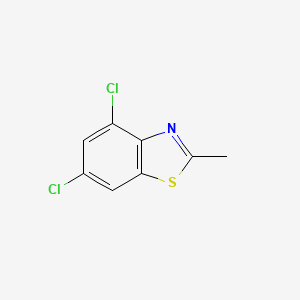
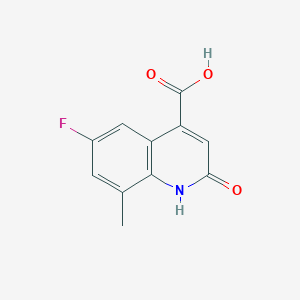
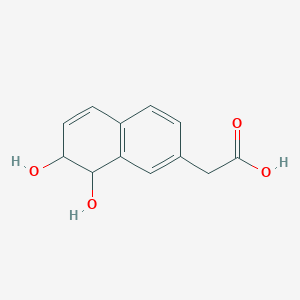
![7-Chloropyrazolo[1,5-a]pyrimidine-6-carbonyl chloride](/img/structure/B15068249.png)
![3-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15068258.png)
